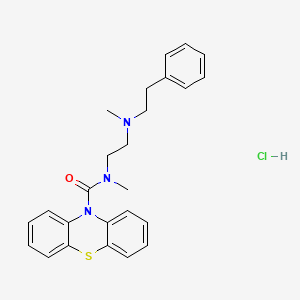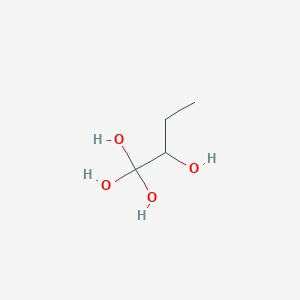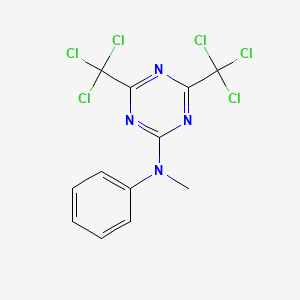
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
Preparation Methods
The synthesis of 10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride involves several steps. The initial step typically includes the formation of the phenothiazine core, followed by the introduction of the carboxamide group. The N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl) group is then attached through a series of reactions involving methylation and amination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent.
Properties
CAS No. |
36799-01-6 |
|---|---|
Molecular Formula |
C25H28ClN3OS |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]phenothiazine-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H27N3OS.ClH/c1-26(17-16-20-10-4-3-5-11-20)18-19-27(2)25(29)28-21-12-6-8-14-23(21)30-24-15-9-7-13-22(24)28;/h3-15H,16-19H2,1-2H3;1H |
InChI Key |
BGURKOZGWZYGNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCN(C)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)

![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
